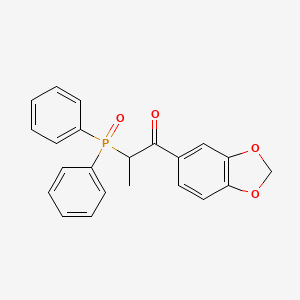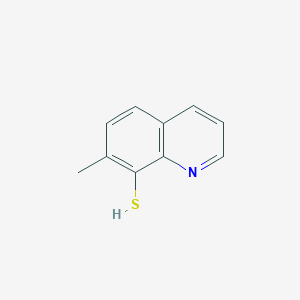
7-Methylquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-8-thiol is a heterocyclic aromatic compound with a sulfur-containing thiol group at the 8th position and a methyl group at the 7th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-8-thiol typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, the starting material is often 7-methylquinoline, which can be synthesized from m-toluidine through a series of reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Methylquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Methylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Quinoline-8-thiol: Lacks the methyl group at the 7th position, which may affect its reactivity and biological activity.
7-Methylquinoline:
8-Hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications
Uniqueness: 7-Methylquinoline-8-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-methylquinoline-8-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLULDKWAHESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514898 |
Source


|
| Record name | 7-Methylquinoline-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15759-05-4 |
Source


|
| Record name | 7-Methylquinoline-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
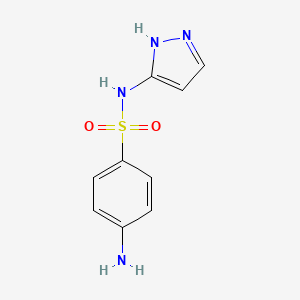
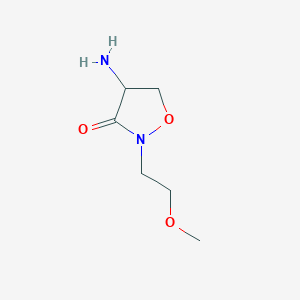
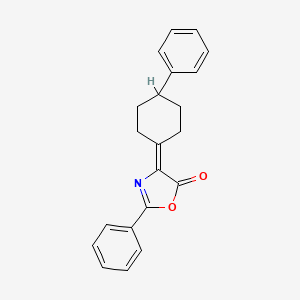
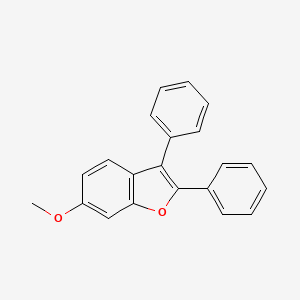
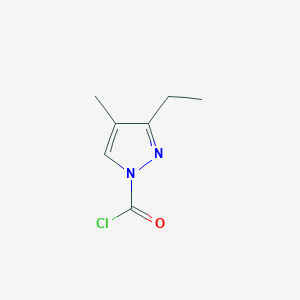
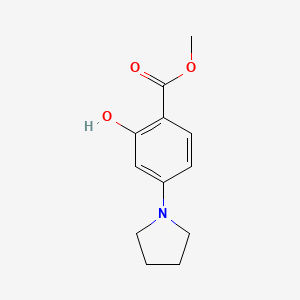
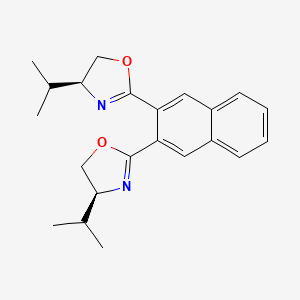

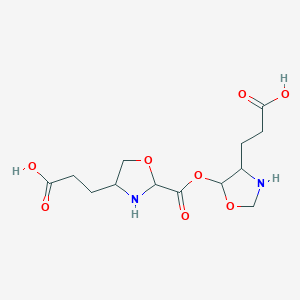
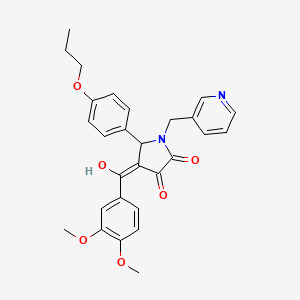
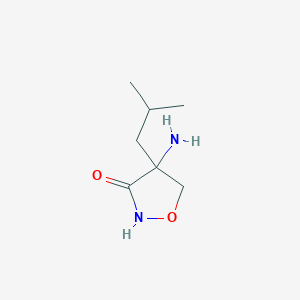
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
